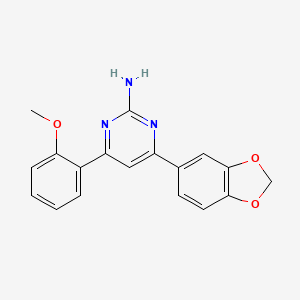
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-chloro-6-methylpyrimidin-2-amine, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects and is being studied for its potential use in laboratory experiments and drug development.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine has been studied for its potential applications in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a potential tool for laboratory experiments and drug development. For example, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially be used to study the effects of acetylcholine on the body, as well as to develop drugs that target acetylcholinesterase.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine is not yet fully understood. However, the compound is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is believed to be caused by the binding of the compound to the active site of the enzyme, which prevents the enzyme from breaking down acetylcholine.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially be used to study the effects of acetylcholine on the body, as well as to develop drugs that target acetylcholinesterase. In addition, the compound has been found to have anticonvulsant, analgesic, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it has been found to have a variety of biochemical and physiological effects. In addition, the compound is relatively stable and has a relatively low toxicity. However, the use of the compound in laboratory experiments also has some limitations. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is not very stable at high temperatures, making it difficult to use in experiments that require high temperatures.
Zukünftige Richtungen
The potential future directions for 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine are numerous. The compound could be further studied for its potential applications in laboratory experiments and drug development. In addition, the compound could be further studied for its biochemical and physiological effects, as well as its mechanism of action. Furthermore, the compound could be studied for its potential use in other areas of scientific research, such as imaging and diagnostics. Finally, the compound could be further studied for its potential use as a therapeutic agent.
Synthesemethoden
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine can be synthesized using a variety of methods. The most common method is the reaction of 4-chloroaniline and 3-methylphenylmagnesium bromide in the presence of a base such as sodium hydroxide. This reaction yields the desired compound in high yields and purity. Other methods, such as the reaction of 4-chloroaniline and 3-methylphenylmagnesium chloride, can also be used to synthesize the compound, but these methods are not as efficient or reliable as the reaction of 4-chloroaniline and 3-methylphenylmagnesium bromide.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-3-2-4-13(9-11)16-10-15(20-17(19)21-16)12-5-7-14(18)8-6-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYWORFEEFSKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














